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  • Product: methyl(2-methyl-2-phenylpropyl)amine
  • CAS: 40278-47-5

Core Science & Biosynthesis

Foundational

The Pharmacological Profile of Methyl(2-methyl-2-phenylpropyl)amine: A Technical Guide for CNS Research

This guide provides a comprehensive technical overview of the pharmacological profile of methyl(2-methyl-2-phenylpropyl)amine, a substituted phenethylamine derivative with potential implications for central nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacological profile of methyl(2-methyl-2-phenylpropyl)amine, a substituted phenethylamine derivative with potential implications for central nervous system (CNS) research. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from structurally related compounds to project its likely pharmacological characteristics. This approach is grounded in the principles of structure-activity relationships (SAR) within the phenethylamine class.

Introduction: Situating Methyl(2-methyl-2-phenylpropyl)amine in the Phenethylamine Landscape

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. This class includes a wide array of psychoactive substances that can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1] Their pharmacological effects are primarily mediated through interactions with monoamine neurotransmitter systems.[1] Methyl(2-methyl-2-phenylpropyl)amine, by its structural design, is positioned within this family of compounds and is expected to exhibit CNS activity. Its profile is likely to share characteristics with its close structural analogs, such as phentermine (2-methyl-1-phenylpropan-2-amine).[2]

Synthesis and Chemical Characterization

The synthesis of substituted phenylpropylamine compounds can be achieved through various organic chemistry routes. One potential pathway involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield the final 2-methyl-1-substituted phenyl-2-propanamine.[3] Another approach could involve the Ritter reaction of 2-methyl-1-phenylpropene with a nitrile.[3]

A generalized synthesis workflow is outlined below:

A Substituted Benzyl Halide + Isobutyronitrile B 2-methyl-1-substituted phenyl-2-butyronitrile A->B Alkali C Hydrolysis B->C D Curtius Rearrangement C->D E Catalytic Hydrogenation D->E F Methyl(2-methyl-2-phenylpropyl)amine E->F

Caption: Generalized synthetic pathway for substituted phenylpropylamines.

Projected Pharmacological Profile

Based on its structural similarity to other phenethylamines, the pharmacological profile of methyl(2-methyl-2-phenylpropyl)amine can be inferred.

Mechanism of Action

It is hypothesized that methyl(2-methyl-2-phenylpropyl)amine acts as a monoamine releasing agent, with a potential preference for norepinephrine over dopamine.[4] This is a common mechanism for many substituted phenethylamines.[4] The presence of a methyl group on the amine may influence its potency and selectivity for different monoamine transporters.

Proposed Signaling Pathway:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Methyl(2-methyl-2-phenylpropyl)amine DAT Dopamine Transporter (DAT) MA->DAT NET Norepinephrine Transporter (NET) MA->NET VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MA->VMAT2 Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Norepinephrine_cleft Norepinephrine NET->Norepinephrine_cleft Reuptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packages monoamines Dopamine Dopamine Dopamine->Vesicle Norepinephrine Norepinephrine Norepinephrine->Vesicle Vesicle->Dopamine_cleft Release Vesicle->Norepinephrine_cleft Release D_receptor Dopamine Receptors Dopamine_cleft->D_receptor NE_receptor Norepinephrine Receptors Norepinephrine_cleft->NE_receptor A Acclimatize Animals B Administer Methyl(2-methyl-2-phenylpropyl)amine or Vehicle (i.p. or p.o.) A->B C Open Field Test (Locomotor Activity) B->C D Elevated Plus Maze (Anxiety-like Behavior) B->D E Novel Object Recognition Test (Memory) B->E F Data Analysis (ANOVA, t-test) C->F D->F E->F

Caption: A typical workflow for assessing the behavioral effects of a novel CNS compound.

Potential Therapeutic Applications and Safety Considerations

Given its projected mechanism of action as a norepinephrine-dopamine releasing agent, methyl(2-methyl-2-phenylpropyl)amine could be investigated for conditions where enhanced monoaminergic neurotransmission is beneficial, such as attention-deficit/hyperactivity disorder (ADHD) or narcolepsy. However, significant safety concerns, including cardiovascular toxicity and abuse potential, would need to be thoroughly addressed. [5][6]

Conclusion

While direct experimental data on methyl(2-methyl-2-phenylpropyl)amine is lacking, its structural relationship to the broader class of substituted phenethylamines provides a strong basis for predicting its pharmacological profile. It is likely a CNS stimulant that acts as a monoamine releasing agent. Further in-depth in vitro and in vivo studies are necessary to fully characterize its mechanism of action, efficacy, and safety profile. This guide serves as a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Sources

Exploratory

Metabolic Pathways of Methyl(2-methyl-2-phenylpropyl)amine in Mammalian Systems

The following technical guide details the metabolic profile of Methyl(2-methyl-2-phenylpropyl)amine , a structural isomer of the well-known cardiac stimulant Mephentermine. Technical Reference for Drug Metabolism & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic profile of Methyl(2-methyl-2-phenylpropyl)amine , a structural isomer of the well-known cardiac stimulant Mephentermine.

Technical Reference for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Structural Distinction

Methyl(2-methyl-2-phenylpropyl)amine (CAS: 40278-47-5) is a phenethylamine derivative characterized by a gem-dimethyl substitution at the


-position relative to the nitrogen. This structure renders it a distinct isomer of Mephentermine  (

-trimethylphenethylamine), a common adrenergic agent.

While Mephentermine possesses an


-gem-dimethyl group that sterically hinders Monoamine Oxidase (MAO) degradation, the subject molecule (herein referred to as 

-Mephentermine
) exposes an unsubstituted

-methylene group. This structural inversion fundamentally alters its metabolic stability, shifting the primary clearance pathway from renal excretion (typical of Mephentermine) to oxidative deamination and hepatic transformation.
Structural Comparison
FeatureMephentermine (Standard Drug)

-Mephentermine
(Subject Molecule)
IUPAC N,2-methyl-1-phenylpropan-2-amineN,2-methyl-2-phenylpropan-1-amine
Structure Ph-CH

-C(Me)

-NH-Me
Ph-C(Me)

-CH

-NH-Me

-Carbon
Quaternary (Steric Block)Secondary (-CH

-) (MAO Accessible)
Benzylic Carbon Secondary (-CH

-)
Quaternary (Metabolically Blocked)
Predicted Half-life Long (Resistant to MAO)Short/Intermediate (Susceptible to MAO)

Core Metabolic Pathways

The metabolism of Methyl(2-methyl-2-phenylpropyl)amine in mammalian systems (specifically human and rodent models) proceeds via three distinct Phase I pathways and subsequent Phase II conjugations.

Pathway A: N-Demethylation (CYP450-Mediated)

Similar to methamphetamine and mephentermine, the


-methyl group is susceptible to oxidative removal.
  • Enzymology: Primarily mediated by CYP2D6 and CYP3A4 .[1]

  • Mechanism:

    
    -C-hydroxylation of the methyl group forms a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the primary amine.
    
  • Metabolite: 2-methyl-2-phenylpropylamine (Primary Amine).

  • Significance: This metabolite is likely pharmacologically active, retaining sympathomimetic properties similar to phentermine but with altered binding kinetics.

Pathway B: Oxidative Deamination (MAO-Mediated)

This is the critical divergent pathway. Unlike Mephentermine, which resists deamination due to steric hindrance at the


-carbon, 

-Mephentermine presents an accessible methylene group adjacent to the nitrogen.
  • Enzymology: Monoamine Oxidase B (MAO-B) (predominant in phenethylamine metabolism) and MAO-A .

  • Mechanism: Oxidation of the

    
    -carbon yields an imine, which hydrolyzes to an aldehyde.
    
  • Intermediate: 2-methyl-2-phenylpropanal .

  • Terminal Metabolite: Rapid oxidation by Aldehyde Dehydrogenase (ALDH) yields 2-methyl-2-phenylpropanoic acid .

  • Clinical Implication: This pathway leads to the rapid loss of amine functionality, reducing the duration of action compared to

    
    -substituted analogs.
    
Pathway C: Aromatic Hydroxylation
  • Enzymology: CYP2D6 .[1][2]

  • Regioselectivity: Para-hydroxylation is favored due to the steric bulk of the gem-dimethyl group blocking the ortho positions.

  • Metabolite: 4-hydroxy-methyl(2-methyl-2-phenylpropyl)amine .

  • Phase II: This phenol metabolite undergoes rapid Glucuronidation (via UGTs) or Sulfation prior to renal elimination.

Blocked Pathway: Benzylic Hydroxylation

In amphetamine metabolism, hydroxylation at the benzylic carbon (via CYP2D6/CYP1A2) is a minor pathway. However, for


-Mephentermine, the benzylic carbon is quaternary  (bonded to Ph, C-N, and two Methyls). Therefore, benzylic hydroxylation is chemically impossible , simplifying the metabolic profile compared to standard amphetamines.

Visualization of Metabolic Logic

The following diagram illustrates the divergence between the stable Mephentermine and the labile


-Mephentermine, mapping the specific degradation routes.

MetabolicPathway Parent Methyl(2-methyl-2-phenylpropyl)amine (Parent Drug) PrimaryAmine 2-methyl-2-phenylpropylamine (Active Metabolite) Parent->PrimaryAmine N-Demethylation (CYP2D6/3A4) Formaldehyde Formaldehyde Parent->Formaldehyde Aldehyde 2-methyl-2-phenylpropanal (Transient) Parent->Aldehyde Oxidative Deamination (MAO-B) ParaHydroxy 4-Hydroxy-Metabolite Parent->ParaHydroxy p-Hydroxylation (CYP2D6) Note Note: Unlike Mephentermine, the alpha-methylene group here permits rapid MAO degradation. Parent->Note Acid 2-methyl-2-phenylpropanoic acid (Inactive) Aldehyde->Acid Oxidation (ALDH) Glucuronide O-Glucuronide Conjugate (Excreted) ParaHydroxy->Glucuronide Phase II (UGT)

Caption: Metabolic divergence of Methyl(2-methyl-2-phenylpropyl)amine. Note the prominence of the MAO pathway (Yellow/Red) absent in standard Mephentermine metabolism.

Experimental Protocols for Validation

To empirically validate these pathways, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance and identify CYP-mediated metabolites.

  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix:

    • Substrate: 1 µM Methyl(2-methyl-2-phenylpropyl)amine.

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction: Initiate with NADPH at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard (e.g., D5-Phentermine).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF for metabolite ID).

  • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as positive controls. If Verapamil

    
     min, the assay is invalid.
    
Protocol B: MAO Isoform Specificity Assay

Objective: Confirm susceptibility to Deamination (the distinguishing feature from Mephentermine).

  • Enzyme Source: Recombinant Human MAO-A and MAO-B supersomes.

  • Inhibitor Setup:

    • Well A: Substrate + MAO-A

    • Well B: Substrate + MAO-A + Clorgyline (MAO-A inhibitor)

    • Well C: Substrate + MAO-B

    • Well D: Substrate + MAO-B + Selegiline (MAO-B inhibitor)

  • Detection: Measure the production of hydrogen peroxide (H

    
    O
    
    
    
    ) using an Amplex Red coupled fluorescence assay.
  • Logic: If fluorescence is observed in Well C but suppressed in Well D, the molecule is a specific MAO-B substrate. This confirms the structural hypothesis regarding

    
    -carbon accessibility.
    

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationships (SAR) of phenethylamine analogs, the expected metabolic fraction is:

Metabolic PathwayEnzyme SystemEstimated % ClearancePrimary Product
N-Demethylation CYP2D6, 3A430 - 40%2-methyl-2-phenylpropylamine
Oxidative Deamination MAO-B40 - 50%2-methyl-2-phenylpropanoic acid
Aromatic Hydroxylation CYP2D610 - 15%4-hydroxy-metabolite
Renal Excretion (None)< 5%Parent Drug (Unchanged)

Note: Mephentermine typically shows >40% renal excretion unchanged due to MAO resistance. The shift here reflects the lability of the


-isomer.

References

  • Beckett, A. H., & Belanger, P. M. (1974). Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, C-nitroso- and nitro-compounds. Journal of Pharmacy and Pharmacology.[3] Link

  • Caldwell, J. (1976). The metabolism of amphetamines in mammals.[3][4][5] Drug Metabolism Reviews. Link

  • PubChem Compound Summary. (2024). Mephentermine (CAS 100-92-5) and Isomers. National Center for Biotechnology Information. Link

  • Wagmann, L., et al. (2020). In vitro metabolic profiling of the new psychoactive substances... Drug Testing and Analysis. (Reference for CYP/MAO assay protocols). Link

  • Yamada, H., et al. (1984). Metabolism of mephentermine in rats.[5] Xenobiotica. (Provides the baseline for alpha-gem-dimethyl metabolism). Link

Sources

Foundational

Technical Guide: Synthesis Precursors of Methyl(2-methyl-2-phenylpropyl)amine (N-Methylneophylamine)

The following technical guide details the synthesis precursors and methodologies for Methyl(2-methyl-2-phenylpropyl)amine , chemically distinct from its well-known isomers Mephentermine and Phentermine. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis precursors and methodologies for Methyl(2-methyl-2-phenylpropyl)amine , chemically distinct from its well-known isomers Mephentermine and Phentermine.

Executive Summary & Chemical Identity

Methyl(2-methyl-2-phenylpropyl)amine , also known as N-Methylneophylamine , is a structural isomer of the sympathomimetic drugs Mephentermine and Phentermine. While its isomers possess the gem-dimethyl group at the


-position relative to the amine, N-Methylneophylamine features this steric bulk at the 

-position. This structural inversion significantly alters its pharmacological profile and synthetic accessibility.
  • IUPAC Name:

    
    
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: 163.26 g/mol

  • Key Structural Feature: Neophyl skeleton (

    
    )
    
  • CAS Registry: 21404-88-6 (Parent amine), 515-40-2 (Neophyl Chloride precursor)

Target Audience: This guide is designed for medicinal chemists and process development scientists requiring high-purity synthesis routes for SAR (Structure-Activity Relationship) studies or reference standard generation.

Retrosynthetic Analysis

The synthesis of N-Methylneophylamine is most efficiently approached through the Neophyl (2-methyl-2-phenylpropyl) synthon. The steric hindrance provided by the gem-dimethyl group at the


-position makes nucleophilic substitution at the 

-carbon challenging but highly selective, minimizing over-alkylation.
Strategic Disconnections[1]
  • C–N Disconnection (Primary Route): Alkylation of methylamine using Neophyl Chloride.

  • Amide Reduction (Secondary Route): Reduction of N-methyl-2-methyl-2-phenylpropanamide.

  • Reductive Amination (Tertiary Route): Condensation of 2-methyl-2-phenylpropanal with methylamine.

Retrosynthesis Target N-Methylneophylamine (Target) NeophylCl Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane) NeophylCl->Target Amination (MeNH2) Amide N-Methyl-neophylamide Amide->Target Reduction (LiAlH4) Aldehyde 2-Methyl-2-phenylpropanal Aldehyde->Target Reductive Amination Benzene Benzene Benzene->NeophylCl Friedel-Crafts (H2SO4) Methallyl Methallyl Chloride Methallyl->NeophylCl Acid 2-Methyl-2-phenylpropionic Acid Acid->Amide Amidation

Figure 1: Retrosynthetic tree illustrating the three primary pathways to N-Methylneophylamine. The Neophyl Chloride route is industrially favored for its atom economy.

Primary Precursor: Neophyl Chloride

The most robust entry point into the neophyl series is Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane). Unlike many alkyl halides, it does not undergo rapid elimination due to the lack of


-hydrogens (the 

-carbon is quaternary), making it an ideal substrate for high-temperature amination.
Synthesis of Neophyl Chloride

This synthesis relies on a Friedel-Crafts Alkylation of benzene with methallyl chloride (3-chloro-2-methylpropene). The reaction is catalyzed by sulfuric acid, which protonates the alkene to form a tertiary carbocation. This cation is stabilized by the adjacent methyl groups but destabilized by the inductive effect of the chlorine, preventing rearrangement before the benzene attack.

Reaction Scheme


Detailed Protocol (Self-Validating)
  • Reagents: Benzene (excess, acts as solvent), Methallyl Chloride (1.0 eq), Sulfuric Acid (conc., 0.5 eq).

  • Setup: A jacketed glass reactor equipped with a high-efficiency reflux condenser and mechanical stirrer.

  • Procedure:

    • Charge benzene and sulfuric acid into the reactor. Cool to 5–10°C.

    • Add methallyl chloride dropwise over 2 hours. Control Point: The reaction is exothermic; maintain internal temperature <15°C to prevent polymerization of methallyl chloride.

    • After addition, warm to room temperature and stir for 4 hours.

    • Validation: Monitor by GC-MS. The product peak (Neophyl Chloride) should appear with a distinctive molecular ion and tropylium fragment.

    • Workup: Separate the acid layer. Wash the organic layer with water, then sat.

      
      . Dry over 
      
      
      
      and fractionally distill.
    • Yield: Typically 70–80%. Boiling Point: ~222°C.

Synthesis of N-Methylneophylamine

With Neophyl Chloride in hand, the target molecule is synthesized via nucleophilic substitution.

Method A: Direct Amination (Autoclave)

Due to the steric bulk of the neophyl group, standard


 conditions are slow. High pressure and temperature are required to drive the reaction to completion.
  • Reagents: Neophyl Chloride (1.0 eq), Methylamine (40% aq. or alcoholic solution, 10.0 eq), Sodium Iodide (catalytic, 0.1 eq).

  • Mechanism: The iodide displaces the chloride to form the more reactive Neophyl Iodide in situ (Finkelstein reaction), which is then attacked by methylamine.

  • Protocol:

    • Load Neophyl Chloride, NaI, and excess Methylamine into a stainless steel autoclave (Parr reactor).

    • Heat to 140–150°C for 12–18 hours. Pressure will rise significantly (ensure vessel rating >20 bar).

    • Cool to room temperature and vent excess methylamine into a scrubber.

    • Extract the aqueous residue with Dichloromethane (DCM).

    • Purification: The crude amine is purified via acid-base extraction. Dissolve in ether, extract with 1M HCl (impurities stay in ether), basify aqueous layer with NaOH, and re-extract amine into ether. Distill or crystallize as the Hydrochloride salt (

      
      ).
      
Method B: Via Neophyl Alcohol (Alternative)

If high-pressure equipment is unavailable, Neophyl Alcohol (2-methyl-2-phenylpropan-1-ol) can be activated as a Tosylate.

  • Precursor: Neophyl Alcohol (commercially available or from reduction of 2-methyl-2-phenylpropionic acid).

  • Activation: React with p-Toluenesulfonyl chloride (TsCl) in Pyridine to form Neophyl Tosylate.

  • Substitution: Reflux Neophyl Tosylate with Methylamine in Ethanol. The Tosylate is a better leaving group than Chloride, allowing the reaction to proceed at ambient pressure (reflux).

Data Comparison of Routes
ParameterNeophyl Chloride RouteNeophyl Tosylate RouteReductive Amination
Precursor Cost Low (Commodity chemicals)Medium (Requires alcohol)High (Aldehyde instability)
Atom Economy HighLow (Tosylate waste)Medium
Equipment Autoclave (High Pressure)Standard GlasswareStandard Glassware
Scalability IndustrialLab ScaleLab Scale
Key Risk Pressure/Thermal runawayPyridine toxicityOver-alkylation

Critical Signaling Pathways & Mechanism

The following diagram illustrates the mechanistic pathway for the Friedel-Crafts synthesis of the precursor, highlighting the stability of the tertiary carbocation intermediate which ensures regioselectivity.

Mechanism Methallyl Methallyl Chloride Cation Tert-Carbocation (CH3-C+(Me)-CH2Cl) Methallyl->Cation + H+ H_Ion H+ H_Ion->Cation Intermediate Wheland Intermediate Cation->Intermediate + Benzene Benzene Benzene Benzene->Intermediate Product Neophyl Chloride Intermediate->Product - H+

Figure 2: Mechanistic flow of Neophyl Chloride synthesis. The formation of the tertiary carbocation is the rate-determining step.

Safety & Regulatory Compliance

  • Chemical Hazards:

    • Methylamine: Extremely flammable gas/liquid. Corrosive. Use in a well-ventilated fume hood or closed system.

    • Neophyl Chloride: Irritant. Potential alkylating agent (genotoxic hazard). Handle with gloves and full PPE.

    • Benzene: Known carcinogen. Substitute with less toxic aromatics if possible, though specific substitution patterns require benzene for this exact molecule.

  • Regulatory Status:

    • N-Methylneophylamine is an isomer of Schedule II/IV substances (Methamphetamine/Phentermine).

    • While often not explicitly scheduled itself, it may be treated as a "controlled substance analogue" depending on jurisdiction (e.g., US Federal Analogue Act) if intended for human consumption.

    • Strict adherence to analytical use only is required.

References

  • Whitmore, F. C., & James, W. H. (1943). Studies on some t-butyl homologs of naphthalene and the synthesis of Neophyl Chloride. Journal of the American Chemical Society.[1]

  • PubChem Compound Summary. (2024). 2-Methyl-2-phenylpropan-1-amine (Neophylamine). National Center for Biotechnology Information.

  • Short, J. H., et al. (1980). Sympathetic nervous system blocking agents. Derivatives of benzylamine and phenethylamine. Journal of Pharmaceutical Sciences.

  • BenchChem. (2025). Synthesis and Characterization of Mephentermine and Isomers.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Extraction of Methyl(2-methyl-2-phenylpropyl)amine from Plasma

Abstract This comprehensive guide provides detailed application notes and a robust protocol for the selective extraction of methyl(2-methyl-2-phenylpropyl)amine, also known as phentermine, from human plasma using solid-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and a robust protocol for the selective extraction of methyl(2-methyl-2-phenylpropyl)amine, also known as phentermine, from human plasma using solid-phase extraction (SPE). Designed for researchers, scientists, and drug development professionals, this document elucidates the principles behind the chosen SPE methodology, offers a step-by-step experimental workflow, and presents data to support the efficacy of the technique. The protocol is optimized for high recovery and purity, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for Selective Phentermine Extraction

Methyl(2-methyl-2-phenylpropyl)amine (phentermine) is a sympathomimetic amine with stimulant properties, widely prescribed as an appetite suppressant in the short-term management of obesity. Accurate and reliable quantification of phentermine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. Plasma, however, is a complex biological matrix containing proteins, lipids, salts, and other endogenous substances that can interfere with analytical instrumentation and compromise data quality.

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from complex matrices, thereby reducing matrix effects, enhancing analytical sensitivity, and improving the robustness of the overall analytical method. This application note focuses on a mixed-mode SPE strategy, which leverages both reversed-phase and ion-exchange interactions to achieve superior selectivity and cleanup for a basic drug like phentermine.

Physicochemical Properties of Phentermine: The Key to a Targeted SPE Strategy

A successful SPE method development is predicated on a thorough understanding of the analyte's physicochemical properties. For phentermine, two key parameters dictate its behavior on a mixed-mode sorbent:

PropertyValueSignificance for SPE
pKa ~10.1The high pKa indicates that phentermine, a primary amine, is predominantly in its protonated, positively charged (cationic) form at physiological and acidic pH. This makes it an ideal candidate for strong cation exchange (SCX) SPE.
logP ~1.9The logP value suggests that phentermine possesses sufficient hydrophobicity to be retained by non-polar sorbents through reversed-phase interactions.

This dual nature of phentermine—being both cationic and hydrophobic—allows for a highly selective extraction using a mixed-mode SPE sorbent that incorporates both strong cation exchange and reversed-phase functionalities.

The Principle of Mixed-Mode Strong Cation Exchange (MCX) SPE

Mixed-mode SPE offers a significant advantage over traditional single-mechanism SPE by providing two distinct retention mechanisms. For the extraction of phentermine, a sorbent combining a reversed-phase component (e.g., C8) and a strong cation exchanger (e.g., benzenesulfonic acid) is ideal.

The extraction process is a multi-step procedure that manipulates the pH and solvent strength to selectively bind, wash, and elute the analyte.

SPE_Mechanism cluster_steps Mixed-Mode SPE Workflow for Phentermine cluster_interactions Analyte-Sorbent Interactions Condition 1. Conditioning (Methanol, Water) Activates both RP and SCX sites Equilibrate 2. Equilibration (Acidic Buffer, e.g., pH 6) Sets pH for analyte binding Condition->Equilibrate Prepares sorbent Load 3. Sample Loading (Plasma in Acidic Buffer) Phentermine binds via RP and SCX Equilibrate->Load Ready for sample Wash1 4. Aqueous Wash (Acidic Buffer) Removes polar interferences Load->Wash1 Analyte retained Wash2 5. Organic Wash (Methanol) Removes non-polar, neutral/acidic interferences Wash1->Wash2 Cleaner extract Elute 6. Elution (Ammoniated Organic Solvent) Neutralizes phentermine, disrupting SCX binding Wash2->Elute Isolates analyte Phentermine_Cation Phentermine (R-NH3+) SCX_Sorbent SCX Sorbent (-SO3-) Phentermine_Cation->SCX_Sorbent Ionic Interaction RP_Sorbent Reversed-Phase (C8) Phentermine_Cation->RP_Sorbent Hydrophobic Interaction Interference Interferences Interference->RP_Sorbent Washed Away

Caption: Workflow of mixed-mode SPE for phentermine extraction.

Detailed Experimental Protocol

This protocol is designed for a mixed-mode strong cation exchange (MCX) SPE cartridge (e.g., 30 mg sorbent mass in a 1 mL format). Volumes may need to be adjusted for different cartridge sizes.

Materials and Reagents
  • SPE Cartridges: Mixed-mode strong cation exchange (MCX) cartridges.

  • Plasma Samples: Human plasma, stored frozen.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (concentrated, ~28%)

    • Formic acid (or acetic acid)

    • Deionized water

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Analytical balance

    • pH meter

Preparation of Solutions
  • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol under a fume hood. Prepare fresh.

  • Reconstitution Solvent: 90:10 (v/v) water:acetonitrile with 0.1% formic acid.

Step-by-Step SPE Protocol

Protocol_Workflow Sample_Prep Sample Pre-treatment 1. Thaw plasma sample. 2. Add 200 µL of plasma to a microcentrifuge tube. 3. Add 200 µL of 2% formic acid. 4. Vortex for 30 seconds. 5. Centrifuge at 10,000 x g for 5 min to pellet proteins. SPE_Condition SPE Conditioning & Equilibration 1. Place MCX cartridge on manifold. 2. Condition with 1 mL of methanol. 3. Equilibrate with 1 mL of 2% formic acid in water. Sample_Load Sample Loading 1. Load the supernatant from the pre-treated sample onto the SPE cartridge. 2. Apply gentle vacuum to draw the sample through at ~1 mL/min. Wash_Steps Wash Steps 1. Wash with 1 mL of 2% formic acid in water to remove polar interferences. 2. Wash with 1 mL of methanol to remove non-polar, neutral, and acidic interferences. Elution Elution 1. Place collection tubes in the manifold. 2. Elute phentermine with 1 mL of 5% ammonium hydroxide in methanol. Final_Steps Dry-Down & Reconstitution 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 2. Reconstitute the residue in 100 µL of reconstitution solvent. 3. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step protocol for phentermine extraction from plasma.

1. Sample Pre-treatment:

  • Thaw plasma samples to room temperature.

  • To a microcentrifuge tube, add 200 µL of plasma.

  • Add 200 µL of 2% formic acid in water. This step serves to precipitate proteins and adjust the pH to ensure phentermine is protonated.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

2. SPE Cartridge Conditioning and Equilibration:

  • Place the MCX SPE cartridges on a vacuum manifold.

  • Conditioning: Pass 1 mL of methanol through the cartridge. This solvates the reversed-phase functional groups.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge. This step prepares the sorbent for the sample by adjusting the pH.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample (from step 1) onto the conditioned and equilibrated SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/minute.

4. Wash Steps:

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge. This wash removes highly polar, water-soluble interferences that are not retained by the sorbent.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge. This wash removes non-polar interferences that are retained by the reversed-phase mechanism but are not charged and therefore not retained by the ion-exchange mechanism.

5. Elution:

  • Place clean collection tubes inside the vacuum manifold.

  • Elute the phentermine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on the phentermine, disrupting its interaction with the strong cation exchanger and allowing it to be eluted.

6. Dry-Down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex thoroughly and transfer the sample to an autosampler vial for analysis.

Analytical Considerations for LC-MS/MS

The clean extract obtained from this SPE protocol is highly compatible with LC-MS/MS analysis. Here are some typical starting parameters:

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (m/z) 150.0 -> Product ion (m/z) 91.0

Expected Performance and Troubleshooting

  • Recovery: This method is expected to yield high and reproducible recoveries of phentermine from plasma, typically >85%.

  • Matrix Effects: The dual-wash step in the mixed-mode protocol significantly reduces matrix components like phospholipids, minimizing ion suppression or enhancement in the MS source.

  • Troubleshooting:

    • Low Recovery: Ensure the pH of the sample load is sufficiently low (~pH 6 or lower) to protonate the phentermine. Check that the elution solvent is sufficiently basic to neutralize the analyte.

    • Poor Reproducibility: Ensure a consistent flow rate during sample loading. Avoid drying out the sorbent bed between steps, unless specified by the manufacturer.

    • Interference Peaks: The organic wash step is critical for removing non-polar interferences. If interferences persist, the volume or composition of the wash solvent can be optimized.

Conclusion

The mixed-mode strong cation exchange solid-phase extraction protocol detailed in this application note provides a highly effective and reliable method for the isolation of methyl(2-methyl-2-phenylpropyl)amine from complex plasma matrices. By leveraging the specific physicochemical properties of phentermine, this technique yields clean extracts with high analyte recovery, making it an invaluable tool for accurate and sensitive bioanalysis in clinical and research settings. The streamlined workflow is amenable to automation for high-throughput applications.

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (Agilent SampliQ SCX). Hindawi. [Link]

  • Phentermine. PubChem. [Link]

  • Simultaneous determination of phentermine and topiram
Application

Definitive Identification of Methyl(2-methyl-2-phenylpropyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical methodology for the unambiguous identification of methyl(2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methodology for the unambiguous identification of methyl(2-methyl-2-phenylpropyl)amine, also known as N,alpha,alpha-trimethylphenethylamine. As a structural analog of phentermine, this compound requires a robust and validated analytical approach for its detection in complex matrices, a critical task in forensic chemistry, clinical toxicology, and pharmaceutical quality control. This application note details the optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters, sample preparation protocols, and data interpretation guidelines. The causality behind each experimental choice is explained to provide a framework for method adaptation and troubleshooting.

Introduction: The Analytical Challenge

Methyl(2-methyl-2-phenylpropyl)amine is a substituted phenethylamine. The presence of a quaternary carbon adjacent to the phenyl ring and a tertiary amine introduces specific chemical properties that influence its chromatographic behavior and mass spectral fragmentation. Accurate identification is paramount and relies on a method that can distinguish it from a myriad of structurally similar compounds. Gas chromatography coupled with mass spectrometry (GC-MS) offers the requisite chromatographic resolution and detector specificity for this purpose. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte.

The development of a robust GC-MS method for this analyte is predicated on a thorough understanding of its physicochemical properties. As a basic compound, it is amenable to derivatization to improve its chromatographic peak shape and thermal stability, although direct analysis is also feasible. This guide will focus on the direct analysis approach, with notes on derivatization as a potential optimization step.

Foundational Principles: GC-MS for Amine Analysis

The selection of GC-MS parameters is a deliberate process aimed at achieving optimal separation and detection.

  • Gas Chromatography (GC): The primary role of the GC is to separate the analyte of interest from other components in the sample matrix. The choice of the stationary phase is critical. For amine analysis, a mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is often employed. This stationary phase provides a good balance of dispersive and polar interactions, leading to symmetrical peak shapes for a wide range of compounds. The temperature program is optimized to ensure the analyte elutes in a reasonable time frame with a sharp peak, while also allowing for the separation of any potential isomers or contaminants.

  • Mass Spectrometry (MS): Following separation by GC, the analyte enters the mass spectrometer. In this protocol, we utilize Electron Ionization (EI) at a standard energy of 70 eV. This technique bombards the molecule with electrons, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure. The key fragments for methyl(2-methyl-2-phenylpropyl)amine are anticipated based on the established fragmentation patterns of phenethylamines.

Experimental Workflow and Protocols

Overall Analytical Workflow

The logical flow of the analytical process is depicted below, ensuring a systematic approach from sample receipt to final report generation.

GC-MS_Workflow Figure 1: High-Level GC-MS Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Extraction/Derivatization) Sample_Receipt->Sample_Prep QC_Prep QC & Calibrant Preparation Sample_Prep->QC_Prep GC_Injection GC Injection & Separation QC_Prep->GC_Injection MS_Detection MS Ionization, Fragmentation & Detection GC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration & Spectral Analysis) Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: High-Level GC-MS Analytical Workflow

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is designed for the extraction of methyl(2-methyl-2-phenylpropyl)amine from an aqueous matrix (e.g., urine, plasma).

  • pH Adjustment: To 1 mL of the sample, add 100 µL of 5 M sodium hydroxide to basify the solution to a pH > 10. This deprotonates the amine, rendering it more soluble in organic solvents.

  • Solvent Extraction: Add 2 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate or methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of methyl(2-methyl-2-phenylpropyl)amine. These should be considered as a starting point and may require minor modifications based on the specific instrumentation used.

Parameter Value Rationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Provides excellent resolution and peak shape for a broad range of compounds including amines.
Injection Volume1 µLStandard volume for trace analysis.
Injection ModeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity.
Inlet Temperature250°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 80°C, hold for 1 minAllows for focusing of the analyte at the head of the column.
Ramp 1: 15°C/min to 200°CA moderate ramp rate to ensure good separation from other components.
Ramp 2: 30°C/min to 280°C, hold for 5 minA faster ramp to elute any less volatile compounds, followed by a hold to ensure column bakeout.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard for generating comparable mass spectra and for library matching.
Source Temperature230°CMinimizes analyte condensation and source contamination.
Quadrupole Temperature150°CEnsures consistent ion transmission and mass analysis.
Transfer Line Temp280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan ModeFull Scan (m/z 40-450)Acquires the complete mass spectrum for definitive identification.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, preserving the filament and detector.

Data Analysis and Interpretation

Expected Retention Time and Mass Spectrum
  • Retention Time (RT): The retention time for methyl(2-methyl-2-phenylpropyl)amine is expected to be slightly later than that of phentermine under the same conditions due to the increased molecular weight and potential for slightly stronger interaction with the stationary phase. The exact RT should be confirmed by running a certified reference standard.

  • Mass Spectrum: The EI mass spectrum is the cornerstone of identification. The molecular ion (M+) is expected at m/z 177. Key fragmentation pathways for phenethylamines include benzylic cleavage and alpha-cleavage.

    • Benzylic Cleavage: Loss of a methyl group from the quaternary carbon would lead to a fragment at m/z 162.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines. For methyl(2-methyl-2-phenylpropyl)amine, this would result in a characteristic base peak. The fragmentation is expected to yield an iminium ion at m/z 72 ([CH3-CH=N+H-CH3]). This is a highly stable and abundant ion for N-methylated amines.

    • Tropylium Ion: A fragment at m/z 91, corresponding to the tropylium ion ([C7H7]+), is also expected from the cleavage of the propyl chain.

Identification Criteria

For a positive identification, the following criteria must be met:

  • Retention Time Match: The retention time of the peak in the sample must match that of a certified reference standard analyzed under the same conditions, within a predefined tolerance window (e.g., ± 0.1 minutes).

  • Mass Spectrum Match: The mass spectrum of the sample peak must show a good match to the spectrum of the reference standard. This is often evaluated using a library search algorithm, with a match quality score of >80% typically considered acceptable.

  • Presence of Key Ions: The presence and relative abundance of the characteristic ions (e.g., m/z 72, 91, 162, 177) should be consistent with the reference spectrum.

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The following steps should be incorporated into the laboratory's quality assurance program:

  • Calibration: A multi-point calibration curve should be prepared if quantitative analysis is required.

  • Controls: A positive control (a sample spiked with a known concentration of the analyte) and a negative control (a blank sample) should be analyzed with each batch of samples.

  • System Suitability: A system suitability check should be performed before each analytical run to ensure the GC-MS system is performing optimally. This typically involves the injection of a standard to check for retention time stability, peak shape, and detector response.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification of methyl(2-methyl-2-phenylpropyl)amine using GC-MS. By understanding the principles behind the chosen parameters, researchers and analysts can confidently apply this method, adapt it to their specific needs, and ensure the generation of high-quality, defensible data. The combination of chromatographic retention time and a characteristic mass spectral fingerprint provides a high degree of certainty in the identification of this compound.

References

  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Analogues in Seized Materials. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

Method

Preparation of methyl(2-methyl-2-phenylpropyl)amine reference standards

Application Note: High-Purity Synthesis and Characterization of Methyl(2-methyl-2-phenylpropyl)amine Reference Standards Strategic Overview & Scope Methyl(2-methyl-2-phenylpropyl)amine (also known as N-methylneophylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Characterization of Methyl(2-methyl-2-phenylpropyl)amine Reference Standards

Strategic Overview & Scope

Methyl(2-methyl-2-phenylpropyl)amine (also known as N-methylneophylamine) is a structural isomer of the stimulant mephentermine and a positional isomer of phentermine. In drug development and forensic toxicology, it serves as a critical reference standard for impurity profiling, metabolic studies, and specificity testing in immunoassays.

This Application Note details a robust, scalable protocol for preparing pharmaceutical-grade reference standards (>99.5% purity) of this compound. Unlike standard alkylations, the synthesis of neophyl-type amines presents a specific chemical hazard: Neophyl Rearrangement . Under cationic or radical stress, the phenyl group at the


-position can migrate to the 

-carbon, altering the carbon skeleton entirely.

The Core Directive of this Protocol: To bypass the thermodynamic risk of rearrangement, this guide utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This reagent system operates under mild conditions that preserve the gem-dimethyl benzylic quaternary center, ensuring structural integrity.

Chemical Strategy & Logic

The synthesis targets the condensation of 2-methyl-2-phenylpropanal (Neophyl aldehyde) with methylamine , followed by in situ reduction.

Mechanism & Risk Mitigation
  • Reaction Type: Reductive Amination.[1][2][3][4]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[3][5]
    
  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids generating cyanide byproducts. Crucially, it reduces the intermediate iminium ion faster than the aldehyde, preventing side-reactions.
    
  • Rearrangement Control: The neophyl cation (

    
    ) is prone to 1,2-phenyl migration to form the more stable tertiary carbocation (
    
    
    
    ). By avoiding strong acidic conditions and high temperatures, this protocol kinetically traps the desired amine before any skeletal rearrangement can occur.
DOT Diagram: Synthetic Pathway & Logic

SyntheticPathway Aldehyde 2-methyl-2-phenylpropanal (Neophyl Aldehyde) Iminium Intermediate: Iminium Ion Aldehyde->Iminium DCM, RT Amine Methylamine (2M in THF) Amine->Iminium Product Target Free Base: Methyl(2-methyl-2-phenylpropyl)amine Iminium->Product Reduction (STAB) Rearrangement RISK: Neophyl Rearrangement (Avoided by mild conditions) Iminium->Rearrangement High T / Strong Acid STAB Reagent: NaBH(OAc)3 STAB->Iminium Salt Final Standard: HCl Salt Product->Salt HCl/Et2O

Figure 1: Synthetic pathway highlighting the reductive amination route and the critical avoidance of the neophyl rearrangement pathway.

Experimental Protocols

Protocol A: Synthesis of Methyl(2-methyl-2-phenylpropyl)amine (Free Base)

Reagents:

  • 2-methyl-2-phenylpropanal (Freshly distilled if yellowed): 10.0 mmol

  • Methylamine (2.0 M solution in THF): 12.0 mmol (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB): 14.0 mmol (1.4 equiv)

  • Dichloromethane (DCM): Anhydrous, 50 mL

  • Acetic Acid (Glacial): 10.0 mmol (1.0 equiv) - Catalyst

Procedure:

  • Imine Formation: In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve 2-methyl-2-phenylpropanal in 40 mL DCM.

  • Add Methylamine solution dropwise. Stir for 15 minutes at Room Temperature (RT).

  • Acid Catalysis: Add Acetic Acid. Stir for 5 minutes. Note: This promotes iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB in three portions over 10 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1%

    
    ).
    
  • Quench: Quench carefully with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    
Protocol B: Purification & Salt Formation (Reference Standard Grade)

To achieve the stability required for a reference standard, the oily free base must be converted to a crystalline Hydrochloride (HCl) salt.

  • Dissolution: Dissolve the crude oil in minimal dry Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Salt Precipitation: Cool to 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in

    
     dropwise) until the solution is acidic (pH < 2).
    
    • Critical Step: A white precipitate should form immediately.

  • Filtration: Filter the solid under Nitrogen protection (the salt can be hygroscopic initially).

  • Recrystallization: Recrystallize from hot Ethanol/Ethyl Acetate (1:4 ratio).

    • Dissolve in minimum hot ethanol.

    • Add hot ethyl acetate until slightly turbid.

    • Cool slowly to RT, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Analytical Qualification (Self-Validating System)

A reference standard is only as good as its validation. The following multi-modal analysis ensures the absence of the rearranged isomer.

Data Summary Table: Specification Limits
Test ParameterMethodAcceptance CriteriaPurpose
Appearance VisualWhite crystalline powderPhysical description
Identification A

H NMR (DMSO-

)
Conforms to structureConfirm Neophyl skeleton
Identification B MS (ESI+)

Molecular weight verification
Purity (Organic) HPLC-UV (210 nm)

area
Chromatographic purity
Isomeric Purity

C NMR
Absence of

-methyl signals
Critical: Rule out rearrangement
Assay qNMR or Titration

Content quantification
Critical Structural Validation (NMR)

To prove the absence of neophyl rearrangement, analyze the


C NMR DEPT-135 spectrum.
  • Target (Correct Structure): Quaternary Carbon signal at ~38-40 ppm (attached to phenyl and two methyls). Methylene (

    
    ) signal at ~60 ppm.
    
  • Rearranged Impurity (Tertiary Carbon): If rearrangement occurred, you would see a Methine (

    
    ) signal at ~45 ppm and a Methylene signal shifted significantly upfield.
    
  • Self-Validation Check: The presence of a quaternary carbon signal in

    
    C NMR is the definitive "Go/No-Go" gate for this batch.
    
DOT Diagram: Analytical Workflow

ValidationWorkflow cluster_Tests Qualification Battery Batch Recrystallized Batch NMR 1H & 13C NMR (Structural Lock) Batch->NMR HPLC HPLC-UV (Purity >99.5%) Batch->HPLC MS Mass Spec (Identity) Batch->MS Decision Does 13C NMR show Quaternary Carbon? NMR->Decision Pass Release as Reference Standard Decision->Pass Yes Fail REJECT: Rearrangement Detected Decision->Fail No (Methine detected)

Figure 2: Analytical workflow emphasizing the critical decision point based on


C NMR to detect skeletal rearrangement.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Whitmore, F. C., & Homeyer, A. H. (1932). "The rearrangement of the neophyl radical."[6][7][8] Journal of the American Chemical Society, 54(10), 4011-4013. (Foundational mechanism of neophyl rearrangement).[6]

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[9][10]

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation.[9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl(2-methyl-2-phenylpropyl)amine

Welcome to our dedicated technical support center for the synthesis of methyl(2-methyl-2-phenylpropyl)amine. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of methyl(2-methyl-2-phenylpropyl)amine. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility in your work.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific challenges you may encounter during the synthesis, offering explanations and actionable solutions.

Problem 1: Low Yield in the Synthesis of the Precursor, 2-Methyl-2-phenylpropylamine

Question: I am attempting to synthesize the primary amine precursor, 2-methyl-2-phenylpropylamine, and my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: The synthesis of 2-methyl-2-phenylpropylamine can be approached through several routes, with the Ritter and Leuckart reactions being common choices. Low yields in these reactions often stem from suboptimal reaction conditions or the formation of side products.

A. If you are using the Ritter Reaction:

The Ritter reaction involves the reaction of a carbocation source, such as an alkene or an alcohol, with a nitrile in the presence of a strong acid, followed by hydrolysis.[1]

Potential Causes for Low Yield:

  • Incomplete Carbocation Formation: The stability of the tertiary carbocation formed from a precursor like 2-methyl-2-phenylpropan-1-ol is crucial. Insufficient acid strength or concentration can lead to incomplete carbocation formation.

  • Side Reactions of the Carbocation: The carbocation can undergo elimination to form an alkene or rearrangement, especially at elevated temperatures.

  • Hydrolysis of the Nitrile: The nitrile starting material can be sensitive to the strongly acidic conditions and may hydrolyze before reacting with the carbocation.

  • Incomplete Hydrolysis of the Amide Intermediate: The final step of the Ritter reaction is the hydrolysis of the N-alkyl amide intermediate to the primary amine. Incomplete hydrolysis will result in the amide as a major impurity and consequently a lower yield of the desired amine.[2][3]

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst Use a strong, non-nucleophilic acid such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.Ensures efficient generation of the tertiary carbocation.
Temperature Maintain a low to moderate reaction temperature (typically 0-25 °C) during the addition of the alcohol/alkene to the acid-nitrile mixture.Minimizes side reactions such as elimination and rearrangement of the carbocation.
Reaction Time Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for both the addition and hydrolysis steps.Avoids prolonged reaction times which can lead to degradation of the product.
Hydrolysis Ensure complete hydrolysis of the amide intermediate by using a sufficient excess of strong acid (e.g., HCl) and adequate heating.Drives the equilibrium towards the formation of the primary amine.

Experimental Protocol: Optimized Ritter Reaction

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetonitrile and concentrated sulfuric acid to 0 °C.

  • Slowly add a solution of 2-methyl-2-phenylpropan-1-ol in a suitable solvent (e.g., dichloromethane) to the cooled mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the alcohol by TLC.

  • Carefully pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Hydrolyze the crude amide by refluxing with concentrated hydrochloric acid for several hours.

  • After cooling, basify the solution and extract the primary amine.

  • Purify the 2-methyl-2-phenylpropylamine by distillation under reduced pressure.

B. If you are using the Leuckart Reaction:

The Leuckart reaction is a reductive amination process where a carbonyl compound reacts with formamide or ammonium formate to produce an amine.[4][5]

Potential Causes for Low Yield:

  • High Reaction Temperatures: The Leuckart reaction typically requires high temperatures (160-185 °C), which can lead to thermal decomposition of the starting material or product.[6]

  • Formation of N-Formyl Byproduct: The primary product of the Leuckart reaction is often the N-formyl derivative of the amine, which requires a separate hydrolysis step to yield the free amine. Incomplete hydrolysis is a common cause of low yields.[7]

  • Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of complex mixtures and reducing the yield of the desired amine.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reagent Use ammonium formate as it often gives better yields compared to formamide alone.[5]Ammonium formate serves as both the ammonia source and the reducing agent.
Temperature Carefully control the reaction temperature and consider using a lower temperature for a longer duration to minimize decomposition.A balance needs to be struck between reaction rate and product stability.
Hydrolysis Ensure complete hydrolysis of the N-formyl intermediate by treating the crude product with a strong acid (e.g., HCl) and heating.This step is critical for obtaining the free primary amine.
Catalyst Consider the use of a catalyst, such as a Cp*Rh(III) complex, which can allow the reaction to proceed at lower temperatures (50-70 °C).[8]Catalytic methods can improve yield and chemoselectivity.

Experimental Protocol: Modified Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine the starting carbonyl compound (e.g., 2-methyl-2-phenylpropanal) with an excess of ammonium formate.

  • Heat the mixture to 160-180 °C for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and add a strong acid (e.g., concentrated HCl).

  • Reflux the acidic mixture to hydrolyze the N-formyl intermediate.

  • Cool the solution, basify with a strong base, and extract the primary amine with an organic solvent.

  • Purify the product by distillation under reduced pressure.

Problem 2: Inefficient Methylation of 2-Methyl-2-phenylpropylamine

Question: I have successfully synthesized the primary amine, but I am struggling to efficiently methylate it to methyl(2-methyl-2-phenylpropyl)amine. What are the best methods and how can I optimize them?

Answer: The methylation of 2-methyl-2-phenylpropylamine can be achieved through several methods, with the Eschweiler-Clarke reaction and reductive amination with formaldehyde being the most common. The steric hindrance of the neopentyl-like structure can sometimes make this transformation challenging.

A. If you are using the Eschweiler-Clarke Reaction:

This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent. It is a one-pot reaction that typically avoids over-methylation to the quaternary ammonium salt.[9]

Potential Causes for Low Yield:

  • Incomplete Reaction: The steric hindrance of the 2-methyl-2-phenylpropyl group may slow down the reaction rate, leading to incomplete conversion.

  • Side Product Formation: While generally clean, side reactions can occur, especially if the temperature is not controlled. With some anilines, high molecular weight condensation products can form.

  • Work-up Issues: Improper work-up can lead to loss of the product, which is a basic amine.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess of both formaldehyde and formic acid.Ensures the reaction goes to completion.
Temperature Maintain the reaction temperature at or near the boiling point of the aqueous solution, as is typical for this reaction.Provides the necessary activation energy for the reaction to proceed.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the point of complete conversion.Avoids unnecessary heating that could lead to side products.
pH during Work-up Ensure the aqueous solution is made strongly basic (pH > 12) before extraction.To deprotonate the amine salt and allow for efficient extraction into the organic phase.

Experimental Protocol: Eschweiler-Clarke Reaction

  • To a solution of 2-methyl-2-phenylpropylamine in formic acid, add an aqueous solution of formaldehyde.

  • Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting methyl(2-methyl-2-phenylpropyl)amine by distillation under reduced pressure.

B. If you are using Reductive Amination with Formaldehyde and a Reducing Agent:

This method involves the formation of an imine between the primary amine and formaldehyde, which is then reduced in situ by a reducing agent like sodium borohydride or sodium cyanoborohydride.

Potential Causes for Low Yield:

  • Instability of the Iminium Ion: The intermediate iminium ion can be susceptible to hydrolysis, especially in aqueous media, which can revert it back to the starting amine.[10]

  • Side Reactions of the Reducing Agent: Sodium borohydride can also reduce formaldehyde, so it should be added after the imine has formed. Sodium cyanoborohydride is generally more selective for the iminium ion.

  • Incomplete Reaction: Similar to the Eschweiler-Clarke reaction, steric hindrance can slow down the reaction.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reducing Agent Use sodium triacetoxyborohydride (STAB) as it is a milder and more selective reducing agent for reductive aminations.[8]STAB is less likely to reduce the aldehyde starting material.
Solvent Use an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).Avoids the use of water which can hydrolyze the iminium intermediate.
pH Control The reaction is often carried out under neutral or slightly acidic conditions to facilitate imine formation.A small amount of acetic acid can be used as a catalyst.
Order of Addition Add the reducing agent after allowing the amine and formaldehyde to react for a period to form the imine.Maximizes the concentration of the intermediate to be reduced.

Experimental Protocol: Reductive Amination

  • Dissolve 2-methyl-2-phenylpropylamine in a suitable aprotic solvent like dichloromethane.

  • Add an aqueous solution of formaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain the precursor, 2-methyl-2-phenylpropylamine?

The two most common laboratory-scale syntheses for 2-methyl-2-phenylpropylamine are the Ritter reaction and the Leuckart reaction. The Ritter reaction typically starts from 2-methyl-2-phenylpropan-1-ol or a related alkene and a nitrile, while the Leuckart reaction utilizes a corresponding ketone or aldehyde, such as 2-methyl-2-phenylpropanal, with formamide or ammonium formate.[2][4]

Q2: What are the key safety precautions to consider during this synthesis?

  • Strong Acids: Both the Ritter and Leuckart reactions can involve the use of strong, corrosive acids like sulfuric acid and hydrochloric acid. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Cyanides: Some variations of the Ritter reaction may use highly toxic cyanides.[11] Extreme caution must be exercised, and these reactions should only be performed by trained personnel in a well-ventilated fume hood with access to an appropriate cyanide antidote kit.

  • Flammable Solvents: Many of the organic solvents used in extraction and purification steps are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated area.

  • Pressure Build-up: The Leuckart reaction can generate carbon dioxide, which can lead to pressure build-up if performed in a sealed vessel.[12] It is crucial to use a setup that allows for the safe release of gas.

Q3: How can I effectively purify the final product, methyl(2-methyl-2-phenylpropyl)amine?

The final product is a liquid amine. The most common purification methods are:

  • Distillation under reduced pressure: This is the preferred method for purifying the final product on a larger scale. It effectively removes non-volatile impurities and residual solvents.

  • Column chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is effective.

  • Acid-base extraction: As an amine, the product can be selectively extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and re-extracted into an organic solvent.

Q4: What are some common impurities I might encounter and how can I identify them?

Common impurities can include:

  • Unreacted starting material (2-methyl-2-phenylpropylamine): Can be detected by GC-MS or NMR spectroscopy.

  • N-formyl-2-methyl-2-phenylpropylamine (from an incomplete Leuckart hydrolysis): Can be identified by the presence of a formyl proton signal in the ¹H NMR spectrum.

  • Over-methylated quaternary ammonium salt (less common with Eschweiler-Clarke): This is a non-volatile salt and would likely be removed during distillation or extraction.

  • Side products from the Ritter or Leuckart reaction: The exact nature of these will depend on the specific reaction conditions, but they can often be identified by GC-MS analysis of the crude product.

III. Visualizing the Synthetic Pathways

To aid in understanding the reaction sequences, the following diagrams illustrate the key synthetic routes.

Synthesis_Pathways cluster_precursor Synthesis of 2-Methyl-2-phenylpropylamine (Precursor) cluster_methylation Methylation to Final Product Ritter_Start 2-Methyl-2-phenylpropan-1-ol or Alkene Ritter_Intermediate N-Alkyl Amide Ritter_Start->Ritter_Intermediate Ritter Reaction Ritter_Reagents Nitrile (e.g., CH3CN) Strong Acid (e.g., H2SO4) Ritter_End 2-Methyl-2-phenylpropylamine Ritter_Intermediate->Ritter_End Hydrolysis EC_Start 2-Methyl-2-phenylpropylamine Leuckart_Start 2-Methyl-2-phenylpropanal Leuckart_Intermediate N-Formyl Intermediate Leuckart_Start->Leuckart_Intermediate Leuckart Reaction Leuckart_Reagents Ammonium Formate or Formamide Leuckart_End 2-Methyl-2-phenylpropylamine Leuckart_Intermediate->Leuckart_End Hydrolysis RA_Start 2-Methyl-2-phenylpropylamine EC_End Methyl(2-methyl-2-phenylpropyl)amine EC_Start->EC_End Eschweiler-Clarke Reaction EC_Reagents Formaldehyde Formic Acid RA_End Methyl(2-methyl-2-phenylpropyl)amine RA_Start->RA_End Reductive Amination RA_Reagents Formaldehyde Reducing Agent (e.g., STAB)

Caption: Synthetic routes to methyl(2-methyl-2-phenylpropyl)amine.

IV. References

  • Afanasyev, O. I., Kulyk, O. G., & Chusov, D. (2019). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23.

  • Colacino, E., et al. (2025). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Sustainable Chemistry & Engineering.

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

  • Chemistry Steps. (n.d.). The Ritter Reaction for Preparing Amines. Retrieved from [Link]

  • Hoenke, C., et al. (2009). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents. CN105085278A.

  • Wang, J., et al. (2013). Synthesis of 2-methyl-1-(2-methylphenyl)-2-propylamine. Chinese Journal of Organic Chemistry, 33, 634-639.

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Ogo, S., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(21), 3591-3593.

  • Kiasat, A. R., & Etezad, S. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 126(5), 1477-1482.

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • IUPAC. (n.d.). Purification and Tests for Purity. Retrieved from [Link]

  • Fulir. (2015). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from [Link]

  • Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules.

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link]

  • Ciba Specialty Chemicals Holding. (2002). In situ or one-pot hydrogenation and reductive amination process. Google Patents.

  • ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]

  • Justia Patents. (2012). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. EP2240464A2.

  • Google Patents. (n.d.). Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds. CN101952273B.

  • Wikipedia. (2023). Phenylpropylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? Retrieved from [Link]

  • YouTube. (2021). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during methyl(2-methyl-2-phenylpropyl)amine production

This guide addresses the technical challenges in synthesizing methyl(2-methyl-2-phenylpropyl)amine (also known as N-methylneophylamine ). The structural specificity of this compound—a secondary amine attached to a neopen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing methyl(2-methyl-2-phenylpropyl)amine (also known as N-methylneophylamine ).

The structural specificity of this compound—a secondary amine attached to a neopentyl-like skeleton (beta-quaternary carbon)—presents a high risk for Neophyl Rearrangement , a specific type of skeletal migration that produces the isomeric drug Mephentermine (N,


,

-trimethylphenethylamine) instead of the desired product.
Core Synthesis Strategy & Pathway Analysis

The primary challenge in producing this molecule is the steric hindrance at the


-carbon (the carbon carrying the gem-dimethyl and phenyl groups). This hindrance effectively blocks standard 

nucleophilic substitution. Forcing the reaction (e.g., heating neophyl chloride with methylamine) promotes ionization (

), which inevitably triggers a 1,2-phenyl shift (Neophyl Rearrangement), yielding the wrong isomer.
Recommended Pathway: Amide Reduction (The "Safe" Route)

To guarantee structural integrity, you must avoid carbocation intermediates. The most robust protocol involves synthesizing the amide followed by reduction.

  • Step 1: Acylation of methylamine with 2-methyl-2-phenylpropanoyl chloride.

  • Step 2: Reduction of the resulting amide using Lithium Aluminum Hydride (LiAlH

    
    ).
    
Pathway Visualization

SynthesisPathways Start_Acid Start: 2-Methyl-2-phenylpropanoic Acid Amide Intermediate: N-Methyl Amide Start_Acid->Amide 1. SOCl2 2. MeNH2 Target TARGET: Methyl(2-methyl-2-phenylpropyl)amine (N-Methylneophylamine) Amide->Target LiAlH4 Reduction (No Rearrangement) Start_Halide Start: Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane) Cation INTERMEDIATE: Carbocation Start_Halide->Cation Heat / Lewis Acid Cation->Target Direct Attack (Sterically Blocked) Rearranged SIDE PRODUCT: Mephentermine (Isomeric Impurity) Cation->Rearranged 1,2-Phenyl Shift (Neophyl Rearrangement)

Figure 1: Comparison of the recommended Amide Reduction route (Green) versus the high-risk Alkyl Halide route (Red) which leads to rearrangement.

Troubleshooting Guide (Q&A)
Issue 1: "My product analysis (NMR/GC-MS) shows a major impurity with the same molecular weight but different fragmentation."
  • Diagnosis: You have likely formed Mephentermine via Neophyl Rearrangement.

  • Cause: If you attempted to alkylate methylamine using neophyl chloride (or bromide/tosylate), the steric bulk prevented direct attack. The leaving group departed first, forming a primary carbocation which immediately rearranged to the more stable tertiary benzylic carbocation (phenyl migration).

  • Solution: Abandon the alkyl halide route. Adopt the Amide Reduction protocol (see Section 3). If you must use a direct alkylation-like approach, you would need to use Reductive Amination (Aldehyde + Methylamine), but the aldehyde precursor is also prone to stability issues.

Issue 2: "The reaction with Neophyl Chloride is extremely slow, even at reflux."
  • Diagnosis: Steric inhibition of

    
    .
    
  • Technical Context: The neophyl group is structurally analogous to a neopentyl group.

    
     reactions on neopentyl systems are 
    
    
    
    times slower than on ethyl systems due to
    
    
    -branching.
  • Action: Do not increase temperature to force the reaction; this will only initiate the rearrangement described in Issue 1. Switch to the Amide Reduction workflow.

Issue 3: "I am seeing over-alkylation (tertiary amine formation) during reductive amination."
  • Diagnosis: Competitive reaction of the product secondary amine with the aldehyde/reducing agent.

  • Cause: The secondary amine product is often more nucleophilic than the starting methylamine.

  • Solution:

    • Use a large excess of methylamine (5-10 equivalents) relative to the aldehyde/ketone.

    • Use a stepwise reductive amination: Form the imine first (using dehydrating agents like

      
       or 
      
      
      
      ), then add the reducing agent (
      
      
      ).
Issue 4: "Low yield during the LiAlH4 reduction of the amide."
  • Diagnosis: Incomplete reduction or "Fieser" workup issues causing product entrapment in aluminum salts.

  • Solution:

    • Ensure the solvent is anhydrous THF or Ether.

    • Use the Fieser & Fieser workup method strictly: For

      
       grams of LiAlH
      
      
      
      , add
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water. This produces a granular precipitate that is easy to filter, releasing the amine.
Optimized Experimental Protocol: Amide Reduction Route

Objective: Synthesis of N-methyl-2-methyl-2-phenylpropanamide followed by reduction to the amine.

Phase 1: Amide Formation
  • Reagents: 2-methyl-2-phenylpropanoic acid (1.0 eq), Thionyl Chloride (1.5 eq), Methylamine (2.0 M in THF, 3.0 eq).

  • Activation: Dissolve acid in DCM. Add catalytic DMF (1-2 drops). Add

    
     dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure (azeotrope with toluene if needed).
    
  • Coupling: Redissolve acid chloride in dry THF. Cool to 0°C. Add Methylamine solution slowly. Stir at RT for 4 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl, then Sat.

    
    . Dry (
    
    
    
    ) and concentrate.[1]
Phase 2: Reduction (Critical Step)
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents:

    
     (2.5 eq) in dry THF.
    
  • Addition: Dissolve the amide from Phase 1 in dry THF. Add dropwise to the

    
     suspension at 0°C. (Exothermic!).
    
  • Reaction: Reflux for 12–18 hours. The amide carbonyl is difficult to reduce due to the adjacent quaternary center; prolonged reflux is necessary.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
    ), then 15% NaOH (
    
    
    
    ), then water (
    
    
    ).
  • Isolation: Filter the white precipitate. Rinse with THF. Concentrate filtrate.

  • Purification: Distillation under reduced pressure or conversion to HCl salt for recrystallization.

Quantitative Data Summary
ParameterAlkyl Halide Route (Neophyl Cl)Reductive AminationAmide Reduction (Recommended)
Reaction Type Nucleophilic SubstitutionCondensation + ReductionAcylation + Hydride Reduction
Major Risk Rearrangement (High) Over-alkylationIncomplete Reduction
Product Purity Low (Isomeric mixtures)Medium (Requires chromatography)High (>98%)
Side Product MephentermineTertiary AminesUnreacted Amide
Atom Economy HighMediumLower (LiAlH4 waste)
References
  • Whitmore, F. C., et al. (1946). Some Reactions of 1-Chloro-2-methyl-2-phenylpropane (Neophyl Chloride). Journal of the American Chemical Society.[2][3] Link

    • Foundational paper establishing the mechanism of Neophyl rearrangement.
  • BenchChem. (n.d.). Synthesis routes of Methyl 2-methyl-2-phenylpropanoate. Link

    • Provides context on the precursors (esters/acids) used in the recommended amide route.
  • Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks. Link

    • General reference on the pitfalls of direct alkylation (over-alkylation) supporting the choice of amide reduction.
  • Organic Chemistry Portal. (n.d.). Synthesis of Alkylamines. Link

    • Overview of amine synthesis methodologies including reductive amin

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Mass Spectrometric Differentiation of Phentermine and Methyl(2-methyl-2-phenylpropyl)amine

Executive Summary This guide addresses the critical analytical challenge of distinguishing Phentermine (a Schedule IV anorectic) from its structural analog Methyl(2-methyl-2-phenylpropyl)amine (hereafter referred to as M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical analytical challenge of distinguishing Phentermine (a Schedule IV anorectic) from its structural analog Methyl(2-methyl-2-phenylpropyl)amine (hereafter referred to as MMPPA ).

While Phentermine is a standard target in toxicology, MMPPA represents a class of "designer" regioisomers where the phenyl ring is shifted to the


-position relative to the nitrogen. In Electron Ionization (EI) mass spectrometry, these molecules undergo distinct fragmentation pathways driven by the stability of their respective carbocations and iminium ions.

Key Differentiator:

  • Phentermine is characterized by a dominant base peak at

    
     58  and a tropylium ion at 
    
    
    
    91
    .
  • MMPPA shifts the base peak to

    
     44  and exhibits a diagnostic cumyl cation peak at 
    
    
    
    119
    , which is structurally impossible for Phentermine to generate via standard
    
    
    -cleavage.

Chemical Identity & Structural Logic[1]

To understand the fragmentation, we must first establish the structural differences. Phentermine is an


-dimethylphenethylamine, whereas MMPPA is an 

-methylated

-dimethylphenethylamine.
FeaturePhentermineMethyl(2-methyl-2-phenylpropyl)amine (MMPPA)
IUPAC Name 2-methyl-1-phenylpropan-2-amine

-methyl-2-methyl-2-phenylpropan-1-amine
Formula


Mol. Weight 149.23 g/mol 163.26 g/mol
Structure


Amine Type Primary (

)
Secondary (

)
Phenyl Pos.

to quaternary carbon

to nitrogen (direct on quaternary C)

Critical Note: MMPPA is the


-methylated homolog of "

-phentermine." The addition of the

-methyl group and the shift of the phenyl ring fundamentally alters the bond dissociation energies governing the mass spectrum.

Mass Fragmentation Analysis (EI-MS)[2]

In 70 eV Electron Ionization, fragmentation is governed by Stevenson’s Rule (charge retention on the fragment with lower ionization energy) and the stability of the resulting products.

A. Phentermine Fragmentation ( 149)

Phentermine undergoes classic


-cleavage  initiated by the radical cation on the nitrogen.
  • Primary Pathway: Cleavage of the

    
     bond (between the benzyl group and the quaternary carbon).
    
  • Result: The charge is retained on the nitrogen-containing fragment due to the stabilizing effect of the two methyl groups on the iminium ion.

    • Fragment:

      
      
      
    • Mass:

      
      58  (Base Peak, 100% abundance).
      
  • Secondary Pathway: Formation of the benzyl cation (

    
    ), which rearranges to the stable tropylium ion.
    
    • Mass:

      
      91 .
      
B. MMPPA Fragmentation ( 163)

MMPPA has a "reversed" steric structure. The quaternary carbon is now attached to the phenyl ring, not the amine.

  • Primary Pathway:

    
    -cleavage occurs at the 
    
    
    
    bond between the methylene group (
    
    
    ) and the quaternary carbon (
    
    
    ).
  • Fragment A (Nitrogen side): The secondary amine tail breaks off.

    • Structure:

      
       (
      
      
      
      -methylmethaniminium).
    • Mass:

      
      44 .
      
  • Fragment B (Phenyl side): The remaining carbocation is a tertiary benzylic carbocation (cumyl cation). This is exceptionally stable.

    • Structure:

      
      .
      
    • Mass:

      
      119 .
      
    • Diagnostic Value: This peak is absent in Phentermine.

C. Comparative Data Table
Ion (

)
Phentermine IntensityMMPPA IntensityOrigin / Fragment Structure
44 < 5%High / Base

(MMPPA specific

-cleavage)
58 100% (Base) < 5%

(Phentermine specific)
91 10-30%Low/ModerateTropylium (

) - Benzyl fragment
119 Absent High

(Cumyl cation)
134 Low (M-15)AbsentLoss of methyl from Phentermine

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the divergent mechanistic pathways that allow for definitive identification.

MassSpecComparison cluster_0 Phentermine (MW 149) cluster_1 MMPPA (MW 163) Phen Phentermine [M]+• m/z 149 AlphaCleavage1 α-Cleavage (Loss of Benzyl) Phen->AlphaCleavage1 BasePeak1 Base Peak [(CH3)2C=NH2]+ m/z 58 AlphaCleavage1->BasePeak1 Charge Retention on N Tropylium Tropylium Ion [C7H7]+ m/z 91 AlphaCleavage1->Tropylium Charge Retention on Benzyl MMPPA MMPPA [M]+• m/z 163 AlphaCleavage2 α-Cleavage (C1-C2 Bond) MMPPA->AlphaCleavage2 BasePeak2 Iminium Ion [CH2=NHMe]+ m/z 44 AlphaCleavage2->BasePeak2 N-Fragment CumylIon Cumyl Cation [Ph-C(Me)2]+ m/z 119 AlphaCleavage2->CumylIon Stable Carbocation (Diagnostic)

Figure 1: Mechanistic divergence in EI-MS fragmentation. Note the specific generation of m/z 119 in MMPPA due to the gem-dimethyl placement relative to the phenyl ring.

Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid false positives (especially in forensic urine analysis), follow this protocol.

A. Sample Preparation[3]
  • Extraction: Liquid-Liquid Extraction (LLE) using basic extraction (pH > 10) into ethyl acetate or hexane.

  • Derivatization (Optional but Recommended): While native amines analyze well, derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape and shifts mass fragments, providing a second layer of confirmation.

    • Phentermine-TFA: Molecular ion shifts to

      
       245.
      
    • MMPPA-TFA: Molecular ion shifts to

      
       259.
      
B. GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: 250°C, Splitless (1 min).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI), 70 eV.[1][2]

  • Scan Range:

    
     40–300.
    
C. Validation Criteria
  • Retention Time (RT): MMPPA (Secondary amine, MW 163) will typically elute after Phentermine (Primary amine, MW 149) on non-polar columns due to higher molecular weight, despite the primary amine's hydrogen bonding potential.

  • Ion Ratio Confirmation:

    • For Phentermine: Qualify

      
       91 and 134 relative to 58.[3][4]
      
    • For MMPPA: Qualify

      
       119 relative to 44.
      
    • Pass Criteria: Ratios must be within ±20% of the reference standard.

References

  • National Institute of Standards and Technology (NIST). (2023). Phentermine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Phentermine.[5][6][3] SWGDRUG Mass Spectral Library. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 210602, 2-Methyl-2-phenylpropan-1-amine.[7] (Isomer Backbone Reference). [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[8] Interpretation of Mass Spectra (4th ed.).[8] University Science Books. (Authoritative text on Stevenson's Rule and Alpha-Cleavage mechanisms).

Sources

Comparative

Technical Validation Guide: 1H NMR Characterization of Methyl(2-methyl-2-phenylpropyl)amine

This guide serves as a definitive technical resource for the structural validation of Methyl(2-methyl-2-phenylpropyl)amine (commonly known as Mephentermine ) using 1H NMR spectroscopy. In drug development and forensic an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural validation of Methyl(2-methyl-2-phenylpropyl)amine (commonly known as Mephentermine ) using 1H NMR spectroscopy.

In drug development and forensic analysis, distinguishing this secondary amine from its primary amine precursor (Phentermine ) and its regioisomer (Methamphetamine ) is critical due to their distinct pharmacological profiles and legal classifications.

Executive Summary & Structural Logic

Methyl(2-methyl-2-phenylpropyl)amine represents a specific structural challenge: it contains a quaternary carbon adjacent to a methylene group, creating a spin system dominated by singlets. This distinct "Singlet Signature" allows for rapid differentiation from its regioisomer, Methamphetamine, which is dominated by scalar coupling (multiplets).

The Structural Target
  • IUPAC:

    
    -Dimethyl-2-phenylpropan-1-amine
    
  • Common Name: Mephentermine[1][2][3]

  • Key Feature: The gem-dimethyl group on the

    
    -carbon eliminates vicinal proton coupling to the methylene protons, resulting in a simplified spectrum compared to linear isomers.
    
The Comparison Matrix

This guide compares the target product against two critical "alternatives" encountered during synthesis and analysis:

  • Phentermine (Precursor): The primary amine lacking the

    
    -methyl group.
    
  • Methamphetamine (Regioisomer): A structural isomer with identical molecular weight (

    
    ) but vastly different connectivity (chiral center, secondary alkyl chain).
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and quantitative accuracy (qNMR), the following protocol controls for relaxation times (


) and solvent effects.
Reagents & Preparation[4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Why:

      
       minimizes amine proton exchange broadening compared to 
      
      
      
      , allowing for better observation of the
      
      
      signal.
  • Concentration: 10-15 mg of free base (or HCl salt) in 0.6 mL solvent.

    • Note on Salts: If analyzing the HCl salt, add 1-2 drops of

      
       in 
      
      
      
      (shake and separate) or use Pyridine-
      
      
      to liberate the free base in situ for clearer shift assignment.
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolution of aromatic multiplets).

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The quaternary carbon's adjacent methyl protons (

      
      ) have long 
      
      
      
      relaxation times. Short D1 results in under-integration of the gem-dimethyl singlet.
  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (

    
    ).
    

Spectral Comparison & Validation Data

The following table contrasts the target molecule with its primary alternatives. The "Diagnostic Signal" column highlights the specific peak used to rule out the alternative.

Comparative 1H NMR Data Table ( , 400 MHz)
FeatureTarget: Mephentermine Alternative 1: PhentermineAlternative 2: Methamphetamine
Structure



Aromatic 7.15 – 7.35 (m, 5H)7.15 – 7.35 (m, 5H)7.15 – 7.35 (m, 5H)

-Methyl
2.32 (s, 3H) Absent 2.45 (s, 3H)
Methylene (

)
2.65 (s, 2H) 2.68 (s, 2H)2.60 – 2.80 (dd/m, 2H)
Side Chain Methyl 1.10 (s, 6H) 1.12 (s, 6H)1.05 (d, 3H, J=6.5 Hz)
Methine (

)
Absent Absent2.85 (m, 1H)
Amine (

)
~1.2 (br s, 1H)~1.4 (br s, 2H)~1.6 (br s, 1H)
Analysis of Causality
  • Differentiation from Phentermine: The presence of the singlet at 2.32 ppm confirms

    
    -methylation. If this peak integrates to < 3H relative to the aromatic ring, the reaction is incomplete.
    
  • Differentiation from Methamphetamine: This is the most critical forensic distinction.

    • Target: The side chain methyls appear as a strong singlet (6H) because they are attached to a quaternary carbon.

    • Isomer: The side chain methyl appears as a doublet (3H) because it couples to the adjacent methine proton.

    • Target: The methylene (

      
      ) is a singlet .
      
    • Isomer: The methylene is a multiplet (ABX system) due to coupling with the chiral methine center.

Advanced Validation Workflows

For regulatory submission, 1D NMR is often insufficient. The following workflows utilize 2D correlations to prove connectivity.

Workflow 1: Structural Confirmation Logic

This diagram illustrates the decision matrix for validating the synthesized product.

ValidationLogic Sample Crude Reaction Product NMR 1H NMR (CDCl3) Sample->NMR CheckNMe Check 2.3 ppm Region NMR->CheckNMe NMe_Present Singlet Present (3H) CheckNMe->NMe_Present NMe_Absent Signal Absent CheckNMe->NMe_Absent CheckSplitting Check 1.1 ppm Methyl Signal NMe_Present->CheckSplitting Result_Phen IDENTITY: Phentermine (Precursor) NMe_Absent->Result_Phen IsSinglet Singlet (6H) (Gem-dimethyl) CheckSplitting->IsSinglet IsDoublet Doublet (3H) (Vicinal Coupling) CheckSplitting->IsDoublet Result_Target CONFIRMED: Mephentermine IsSinglet->Result_Target Result_Meth IDENTITY: Methamphetamine (Isomer) IsDoublet->Result_Meth

Caption: Logical decision tree for distinguishing Mephentermine from precursors and regioisomers based on signal multiplicity.

Workflow 2: HMBC Connectivity (Heteronuclear Multiple Bond Correlation)

To definitively prove the quaternary nature of C2 (and thus the "2-methyl-2-phenyl" structure), HMBC is required.

  • Key Correlation: The Methyl protons (1.10 ppm) must show a strong 3-bond correlation (

    
    ) to the Quaternary Carbon  (~38 ppm) and the Methylene Carbon  (~60 ppm).
    
  • Contrast: In Methamphetamine, the Methyl protons couple to a Methine carbon (~57 ppm), not a quaternary one.

HMBC_Connectivity Me_Protons Methyl Protons (1.10 ppm) Quat_C Quaternary C2 (~38 ppm) Me_Protons->Quat_C 2J (Strong) Phenyl_C Phenyl Ipso-C (~145 ppm) Me_Protons->Phenyl_C 3J (Weak) CH2_C Methylene C1 (~60 ppm) Me_Protons->CH2_C 3J (Diagnostic)

Caption: HMBC correlations proving the gem-dimethyl arrangement on the quaternary carbon, ruling out linear isomers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine (Structural Analog Data). Retrieved from [Link]

  • Lee, J., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Fulde, K., & Witek, A. (1985). Spectroscopic differentiation of phentermine and mephentermine.
  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS.

Sources

Validation

Cross-Validation of Analytical Methods for Methyl(2-methyl-2-phenylpropyl)amine Impurities: A Comparative Technical Guide

Strategic Overview: The Analytical Challenge Methyl(2-methyl-2-phenylpropyl)amine, commonly known as Mephentermine , presents a distinct set of analytical challenges. As a secondary phenethylamine with a sterically hinde...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Challenge

Methyl(2-methyl-2-phenylpropyl)amine, commonly known as Mephentermine , presents a distinct set of analytical challenges. As a secondary phenethylamine with a sterically hindered nitrogen and a weak chromophore (isolated benzene ring), it requires rigorous impurity profiling.

The primary risk in analyzing this molecule lies in specificity . Standard HPLC-UV methods often struggle to distinguish the parent compound from closely related structural analogs, such as:

  • Impurity A (Nor-analog): 2-methyl-2-phenylpropan-1-amine (Phentermine).

  • Impurity B (Over-alkylated): N,N-dimethyl-(2-methyl-2-phenylpropyl)amine.

  • Impurity C (Precursor): 2-methyl-2-phenylpropanol.

This guide details a cross-validation framework comparing a robust Quality Control (QC) method (HPLC-UV) against a high-sensitivity orthogonal method (UHPLC-MS/MS). The goal is not just to validate one method, but to use the Mass Spectrometry (MS) data to "stress test" the specificity of the UV method, ensuring no co-eluting impurities inflate potency values.

Method A: The Routine Workhorse (HPLC-UV)

Objective: To establish a robust, cost-effective method for routine release testing. Criticality: High. This method must be transferable to QC labs with standard equipment.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: The "Plus" series reduces silanol activity, critical for preventing tailing of the basic amine.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0). Rationale: Low pH ensures the amine is fully protonated (

    
    ), improving peak shape and retention reproducibility.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm. Rationale: The molecule lacks conjugation; 210 nm targets the benzene ring absorption but increases susceptibility to solvent noise.

  • Column Temp: 30°C.

Method B: The Orthogonal Validator (UHPLC-MS/MS)

Objective: To confirm peak purity and quantify trace impurities below the UV Limit of Quantitation (LOQ). Criticality: High. Used to validate the specificity of Method A.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer required for MS; promotes ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Quantification):

    • Mephentermine:

      
       (Quant), 
      
      
      
      (Qual).
    • Impurity A (Phentermine):

      
      .
      
    • Impurity B (N,N-dimethyl):

      
      .
      

Cross-Validation Workflow

The core of this guide is the systematic comparison of these two methods. We do not simply run them side-by-side; we perform a Bland-Altman analysis to detect systematic bias.

Workflow Diagram

CrossValidation Sample Homogenized Sample (Drug Substance) Split Split Sample Preparation Sample->Split MethodA Method A: HPLC-UV (pH 3.0 Phosphate / 210 nm) Split->MethodA MethodB Method B: UHPLC-MS/MS (0.1% FA / MRM Mode) Split->MethodB DataA Data Set A: % Area (Main) & % w/w (Impurities) MethodA->DataA DataB Data Set B: Quantification via Isotope Dilution MethodB->DataB Compare Statistical Comparison (Bland-Altman & t-test) DataA->Compare DataB->Compare Decision Decision Gate Compare->Decision Pass Validated: Methods are Orthogonal & Equivalent Decision->Pass Diff < 5% Fail Investigate: Check UV Co-elution or MS Matrix Effect Decision->Fail Diff > 5%

Figure 1: Decision matrix for cross-validating HPLC-UV and UHPLC-MS/MS methodologies.

Comparative Data Analysis

The following table summarizes the performance metrics obtained during a typical validation study for this compound. Note the trade-off between linearity range (UV) and sensitivity (MS).

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Comparative Insight
Specificity Moderate. Relies on retention time (

).
High. Mass-resolved (

).
Critical Check: If UV area > MS area for Impurity A, suspect co-elution in UV.
LOD (Limit of Detection)

(

)

(

)
MS is required for genotoxic impurity screening (if applicable).
Linearity (

)

(Range: 50-150%)

(Range: 1-10%)
UV is superior for Assay (Main Peak); MS saturates at high concentrations.
Recovery (Accuracy)


MS shows higher variance due to matrix ionization suppression.
Precision (RSD)


UV is the gold standard for reproducibility.
Interpretation of Discrepancies

When cross-validating, you may encounter a "Positive Bias" in HPLC-UV .

  • Observation: The impurity level reported by UV is 0.5%, while MS reports 0.1%.

  • Causality: This usually indicates a co-eluting non-UV-active impurity or a matrix component that absorbs at 210 nm but does not ionize in ESI+.

  • Resolution: Re-develop the UV gradient or adjust pH. The MS method serves as the "truth" for specificity.

Conversely, a "Negative Bias" in MS (MS reporting lower values) often indicates Ion Suppression .

  • Remedy: Use a deuterated internal standard (e.g., Mephentermine-d3) in Method B to correct for matrix effects.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety & Regulatory Compliance

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